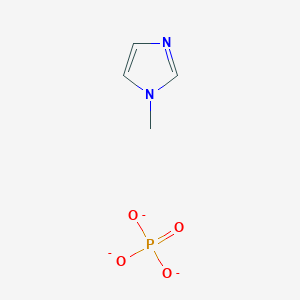

1-methyl-1H-imidazole phosphate

Description

Properties

Molecular Formula |

C4H6N2O4P-3 |

|---|---|

Molecular Weight |

177.08 g/mol |

IUPAC Name |

1-methylimidazole;phosphate |

InChI |

InChI=1S/C4H6N2.H3O4P/c1-6-3-2-5-4-6;1-5(2,3)4/h2-4H,1H3;(H3,1,2,3,4)/p-3 |

InChI Key |

GQLRFPJNVQIFPK-UHFFFAOYSA-K |

Canonical SMILES |

CN1C=CN=C1.[O-]P(=O)([O-])[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies

Synthetic Routes for 1-Methyl-1H-Imidazole Phosphate (B84403) and Analogues

The synthesis of 1-methyl-1H-imidazole phosphate and its analogues can be achieved through several distinct pathways, each offering unique advantages in terms of efficiency, control, and molecular diversity.

The most straightforward method for preparing 1-methyl-1H-imidazole phosphate involves the direct acid-base reaction between 1-methyl-1H-imidazole and a suitable phosphate precursor, such as phosphoric acid. 1-Methylimidazole (B24206) is a basic heterocyclic compound, capable of being protonated by acids. wikipedia.orgnih.gov Industrially, 1-methylimidazole is primarily synthesized via the acid-catalyzed methylation of imidazole (B134444) with methanol (B129727) or through the Radziszewski reaction involving glyoxal, formaldehyde, ammonia, and methylamine. wikipedia.orgchemicalbook.com

In a laboratory setting, a common approach involves reacting 1-methylimidazole with an acid to form the corresponding salt. For instance, its reaction with hydrochloric acid (HCl) yields 1-methylimidazolium (B8483265) hydrochloride, a process used in biphasic acid scavenging systems. wikipedia.org By analogy, reacting 1-methylimidazole with phosphoric acid (H₃PO₄) would result in the formation of 1-methyl-1H-imidazolium phosphate. The stoichiometry of the reactants would determine whether the resulting salt is the dihydrogen phosphate, hydrogen phosphate, or phosphate form. Another relevant method is the use of potassium phosphate as a promoter in reactions involving imidazoles, such as the addition of alkynes to N-heterocycles, demonstrating the interaction between imidazoles and phosphate species under thermal conditions. nih.gov

1-Methyl-1H-imidazolium salts are fundamental precursors to a wide range of ionic liquids (ILs). The synthesis of a phosphate-based ionic liquid of this type typically involves a two-step process: quaternization followed by anion exchange.

First, 1-methylimidazole is alkylated to create a 1,3-dialkylimidazolium cation. wikipedia.org A common example is the reaction of 1-methylimidazole with 1-chlorobutane (B31608) to produce 1-butyl-3-methylimidazolium chloride. orgsyn.org This quaternization step is often performed in a solvent like acetonitrile (B52724) and can be monitored by techniques such as Thin Layer Chromatography (TLC). orgsyn.org

The second step is anion metathesis or exchange. The initially formed imidazolium (B1220033) salt (e.g., a chloride or bromide) is reacted with a phosphate salt. For example, to synthesize 1-butyl-3-methylimidazolium tetrafluoroborate (B81430), the corresponding chloride salt is reacted with sodium tetrafluoroborate. orgsyn.orgrsc.org Similarly, to obtain a phosphate-containing ionic liquid, the imidazolium halide would be treated with a suitable phosphate salt, such as potassium phosphate or silver phosphate. The choice of salt depends on the desired purity and the ease of separation of the resulting byproduct (e.g., KCl or AgCl). The completeness of the anion exchange can be verified, for instance, by a precipitation test with silver nitrate (B79036) if a halide is being replaced. rsc.org

Table 1: Examples of Reagents in Imidazolium Ionic Liquid Synthesis

| Cation Precursor | Alkylating Agent | Anion Exchange Salt | Target Anion |

|---|---|---|---|

| 1-Methylimidazole | 1-Chlorobutane | Potassium Hexafluorophosphate (B91526) | Hexafluorophosphate ([PF₆]⁻) |

| 1-Methylimidazole | 1-Chlorobutane | Sodium Tetrafluoroborate | Tetrafluoroborate ([BF₄]⁻) |

| Imidazole | 3-Bromopentane | Silver Tetrafluoroborate | Tetrafluoroborate ([BF₄]⁻) |

This table presents examples of reagent combinations used in the synthesis of various imidazolium-based ionic liquids, illustrating the general pathway that could be adapted for phosphate anions.

The imidazole scaffold can be functionalized with a wide array of phosphorus-containing groups beyond simple phosphates, leading to compounds with tailored properties. nih.govhelsinki.fi These moieties include phosphonates, phosphinates, and phosphine (B1218219) oxides, which can serve as pharmacophores or bioisosteres in medicinal chemistry. nih.govhelsinki.fi

One approach involves the reaction of silylated imidazoles with phosphorus reagents. For example, 1-trimethylsilyl-1H-imidazole reacts with various phosphacumulenes and other phosphorus compounds to yield products like silyl (B83357) phosphoranylidene phosphoranyl imidazole and imidazole phosphinothioic thioanhydrides. researchgate.net Another strategy focuses on building more complex structures, such as the synthesis of imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids. nih.gov This involves constructing the imidazopyridine core and subsequently introducing the phosphono-containing side chain. These synthetic routes highlight the ability to incorporate phosphorus at different positions and in various oxidation states, creating a diverse library of organophosphorus-imidazole compounds.

Multi-component reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single operation to form complex products, offering high atom economy and operational simplicity. researchgate.net MCRs are powerful tools for synthesizing N-heterocyclic compounds, including the imidazole scaffold. researchgate.net

While direct MCR synthesis of 1-methyl-1H-imidazole phosphate is not commonly documented, the principles of MCRs can be applied to construct the core imidazole ring system. researchgate.netnih.gov For example, reactions like the Orru or Hantzsch synthesis can be used to build substituted imidazoles. nih.gov To create an imidazole-phosphate scaffold via an MCR, one of the starting components would need to contain a phosphate or protected phosphate group. This strategy allows for the rapid generation of molecular diversity, enabling the construction of complex imidazole derivatives in a single step. rug.nl The challenge lies in designing MCRs where the reactants, including the phosphate-bearing component, are compatible with the reaction conditions. nih.gov

Optimization of Reaction Parameters and Yield Enhancement in 1-Methyl-1H-Imidazole Phosphate Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the target compound. For the synthesis of imidazole derivatives and related organophosphorus compounds, key parameters include temperature, solvent, catalyst, and reactant stoichiometry. researchgate.netresearchgate.net

In the synthesis of substituted imidazoles, factors such as the choice of base (e.g., Cs₂CO₃) and solvent (e.g., DMSO) can significantly influence the reaction outcome. researchgate.net For phosphinylation reactions, a detailed optimization might involve screening different catalysts, temperatures, and reactant molar ratios. researchgate.net For instance, in the phosphinylation of benzyl (B1604629) chloride with red phosphorus, it was found that the yield of the desired phosphinic acid was highly dependent on temperature and the basicity of the medium (KOH/H₂O ratio). researchgate.net The optimal conditions were determined to be a temperature of ≥95 °C with a specific molar ratio of reactants and a catalyst concentration of at least 2.5 mol%. researchgate.net

These principles can be applied to the synthesis of 1-methyl-1H-imidazole phosphate. For direct synthesis, optimizing the reaction temperature, solvent, and the molar ratio of 1-methylimidazole to phosphoric acid would be essential for achieving a high yield of the desired salt and minimizing side products. For multi-step syntheses, such as those for ionic liquids, each step would require individual optimization.

Table 2: Key Parameters for Optimization in Imidazole and Organophosphorus Synthesis

| Parameter | Influence on Reaction | Example from Literature |

|---|---|---|

| Temperature | Affects reaction rate and selectivity. Higher temperatures can increase yield but may also lead to side products. | In phosphinylation, the reaction should be conducted at ≥95 °C for optimal results. researchgate.net |

| Solvent | Influences solubility of reactants and can participate in the reaction mechanism. | DMSO is an effective solvent for the Cs₂CO₃-promoted annulation of amidoximes with alkynes to form imidazoles. researchgate.net |

| Catalyst/Promoter | Increases reaction rate and can control selectivity. | Triton-X-100 was found to be an active micellar catalyst for the synthesis of arylmethyl-H-phosphinic acids. researchgate.net |

| Reactant Ratio | Stoichiometry determines the product formed and can impact conversion and yield. | A molar ratio of BnCl:P:KOH:H₂O of ~1:5:15:36 was identified as optimal for a specific phosphinylation reaction. researchgate.net |

| Basicity (pH) | Crucial for deprotonation steps and catalyst activity. | The yield and selectivity of benzyl-H-phosphinic acid strongly depended on the KOH/H₂O ratio. researchgate.net |

This table summarizes critical reaction parameters and their effects, drawing on examples from related syntheses to inform the potential optimization of 1-methyl-1H-imidazole phosphate production.

Advanced Purification Protocols for 1-Methyl-1H-Imidazole Phosphate Compounds

The purification of 1-methyl-1H-imidazole phosphate and its derivatives is essential to remove unreacted starting materials, catalysts, solvents, and byproducts. The choice of purification method depends on the physical properties of the product (e.g., solid or liquid, solubility) and the nature of the impurities.

Commonly employed purification techniques include:

Filtration: This is a simple and effective method for separating a solid product from a liquid reaction mixture, or for removing solid impurities or byproducts, such as sodium chloride formed during anion exchange reactions. orgsyn.org

Extraction: Liquid-liquid extraction is used to separate the product based on its differential solubility in two immiscible solvents. For example, after an anion exchange in water, the newly formed ionic liquid can often be extracted into an organic solvent like dichloromethane. orgsyn.orgrsc.org The organic phase can then be washed with water to remove any remaining water-soluble impurities. orgsyn.org

Evaporation/Drying under Reduced Pressure: Volatile solvents and unreacted starting materials are typically removed by evaporation, often under reduced pressure (vacuum) at a controlled temperature, to isolate the final product. orgsyn.org For ionic liquids, this step is crucial for removing residual solvents and water. rsc.org

Freeze-Drying (Lyophilization): This technique is particularly useful for removing water from aqueous solutions of the product without excessive heating, which could cause degradation. It is often used in the final drying step for ionic liquids after anion exchange in water. rsc.org

Crystallization: If the compound is a solid, crystallization from a suitable solvent or solvent mixture is a powerful method for achieving high purity. The process often involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly, which may sometimes require a seed crystal. orgsyn.orgnih.gov

Chromatography: For complex mixtures or when high purity is required, column chromatography is employed. Silica gel is a common stationary phase for the separation of organic compounds. researchgate.net The choice of eluent (solvent system) is critical for achieving good separation.

For ionic liquids, a combination of extraction, washing, and drying under high vacuum is standard practice to ensure the removal of precursor salts and solvents. orgsyn.orgrsc.org

Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of a molecule in solution. For 1-methyl-1H-imidazole phosphate (B84403), various NMR experiments are employed to probe the different nuclei present in the cation and anion.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for confirming the identity and purity of the 1-methyl-1H-imidazolium cation.

In the ¹H NMR spectrum, the protons on the imidazolium (B1220033) ring and the methyl group exhibit characteristic chemical shifts. The proton at the C2 position is the most deshielded due to the electron-withdrawing effect of the two adjacent nitrogen atoms, typically appearing at a high chemical shift. acs.org The protons at the C4 and C5 positions appear at slightly lower chemical shifts, while the methyl protons on the nitrogen atom (N-CH₃) are found further upfield. For a structurally similar compound, 1,3-dimethylimidazolium (B1194174) dimethyl phosphate, the N-CH₃ protons appear as a singlet at approximately 3.75 ppm in DMSO-d₆. researchgate.net The C2-H proton signal is a singlet, and the C4-H and C5-H protons often appear as a multiplet or two distinct signals depending on the solvent and concentration. acs.orgresearchgate.net

The ¹³C NMR spectrum provides complementary information. The carbon atom at the C2 position is highly deshielded and appears at the lowest field. sapub.org The C4 and C5 carbons resonate at intermediate chemical shifts, while the methyl carbon (N-CH₃) is the most shielded and appears at the highest field. sapub.org These predictable chemical shift ranges allow for the unambiguous assignment of each carbon atom in the 1-methyl-1H-imidazolium cation. sapub.orgacs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the 1-methyl-1H-imidazolium Cation Data is based on typical values for 1-alkyl-3-methylimidazolium salts and may vary based on solvent and other experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H2 | 8.5 - 9.5 | - |

| H4 | 7.3 - 7.8 | - |

| H5 | 7.3 - 7.8 | - |

| N-CH₃ | 3.8 - 4.2 | - |

| C2 | - | 135 - 138 |

| C4 | - | 122 - 124 |

| C5 | - | 120 - 122 |

| N-CH₃ | - | 35 - 37 |

Phosphorus-31 (³¹P) NMR spectroscopy is a highly effective and direct method for characterizing the phosphate anion. mdpi.com The ³¹P nucleus has a natural abundance of 100% and a spin of ½, resulting in sharp signals and relatively simple spectra. wikipedia.org The chemical shift of the phosphate anion is sensitive to its chemical environment, including pH, solvent, and counter-ion interactions. nih.gov In the case of 1-methyl-1H-imidazole phosphate, a single peak is expected in the proton-decoupled ³¹P NMR spectrum, with its chemical shift typically referenced to an external standard like 85% phosphoric acid. wikipedia.org The specific chemical shift can provide insights into the degree of ion pairing and hydrogen bonding between the phosphate anion and the imidazolium cation. nih.gov

Variable temperature (VT) NMR studies are crucial for understanding the dynamic processes and intermolecular interactions within 1-methyl-1H-imidazole phosphate. By recording NMR spectra at different temperatures, it is possible to study phenomena such as ion mobility, rotational barriers, and the strength of hydrogen bonds. acs.org For instance, changes in chemical shifts with temperature can indicate the strengthening or weakening of hydrogen bonds between the acidic protons of the imidazolium ring (especially C2-H) and the oxygen atoms of the phosphate anion. rsc.org Furthermore, line-shape analysis in VT-NMR can be used to determine the thermodynamic parameters of any dynamic equilibria present. acs.org

Pulsed Field Gradient Nuclear Magnetic Resonance (PFG-NMR) is a specialized technique used to measure the self-diffusion coefficients of ions in a liquid. acs.org This method provides valuable information on the translational mobility of the 1-methyl-1H-imidazolium cation and the phosphate anion independently. nih.gov By applying magnetic field gradients, the NMR signal is attenuated based on the extent of molecular displacement over a defined time period. acs.org These diffusivity measurements are essential for understanding the transport properties of the ionic liquid, which are critical for applications in areas like electrochemistry and catalysis. The data can reveal information about ion pairing and the formation of larger aggregates in the liquid state. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of the 1-methyl-1H-imidazolium cation with very high accuracy. This allows for the unambiguous determination of its elemental formula. The fragmentation pattern observed in the mass spectrum can also provide structural information, confirming the connectivity of the atoms within the cation.

X-ray Crystallography for Solid-State Structural Analysis

While the specific crystal structure of 1-methyl-1H-imidazole phosphate is not detailed in the provided search results, analysis of closely related imidazolium-based ionic liquids and metal complexes allows for a well-founded prediction of its solid-state characteristics. For example, the crystal structure of 1-benzyl-3-methyl-1H-imidazolium hexafluoridophosphate reveals key details about how imidazolium rings pack in a crystal lattice. nih.gov Such studies provide a template for understanding the supramolecular architecture of 1-methyl-1H-imidazole phosphate. The analysis would reveal the exact positions of the 1-methyl-1H-imidazolium cation and the phosphate anion, confirming the ionic nature of the compound.

The following table summarizes typical crystallographic data from a related imidazolium salt, providing an example of the parameters obtained from an X-ray diffraction experiment.

Interactive Data Table: Example Crystallographic Data for an Imidazolium Salt

| Parameter | Value (for 1-benzyl-3-methyl-1H-imidazolium hexafluoridophosphate nih.gov) |

|---|---|

| Chemical Formula | C₁₁H₁₃N₂⁺ · F₆P⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.4989 (3) |

| b (Å) | 11.2755 (3) |

| c (Å) | 11.9769 (3) |

| β (°) | 109.926 (1) |

Analysis of Intermolecular Hydrogen Bonding Networks

In the solid state, the phosphate anion is a potent hydrogen bond acceptor, while the C-H bonds of the imidazolium ring can act as hydrogen bond donors. X-ray crystallography is essential for mapping the resulting network of intermolecular hydrogen bonds. Strong N-H···O=P hydrogen bonds are observed in complexes of imidazole (B134444) with trimethyl phosphate, and similar C-H···O interactions are expected in 1-methyl-1H-imidazole phosphate. rsc.org These interactions are crucial in stabilizing the crystal lattice.

In related structures, such as those of hydrated 1-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1H-1,2,3-triazole, water molecules can mediate hydrogen bonds, connecting organic molecules into extensive sheets or chains. nih.gov In an anhydrous crystal of 1-methyl-1H-imidazole phosphate, the phosphate ions would directly link the imidazolium cations. The analysis of these networks involves measuring the donor-acceptor distances and angles to classify the strength and geometry of the hydrogen bonds. nih.govnsf.gov For instance, in zinc complexes with 1-methylimidazole (B24206) ligands, weak C-H···O interactions are observed between the imidazole ring and nitrate (B79036) counter-ions. nih.gov

Interactive Data Table: Typical Hydrogen Bonds in Imidazole-Containing Crystals

| Donor (D) | Acceptor (A) | D-H···A Distance (Å) | D-H···A Angle (°) | Reference Compound |

|---|---|---|---|---|

| O-H | N | 2.715 - 2.753 | N/A | 1H-imidazole-1-methanol nih.gov |

| O-H | O | N/A | N/A | 1-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1H-1,2,3-triazole dihydrate nih.gov |

| C-H | F | N/A | N/A | 1-benzyl-3-methyl-1H-imidazolium hexafluoridophosphate nih.gov |

Investigation of π-π Stacking and Other Supramolecular Interactions

The aromatic imidazole ring of the 1-methyl-1H-imidazolium cation can participate in π-π stacking interactions. nih.gov These are non-covalent interactions between aromatic rings that contribute significantly to the stability of the crystal structure. X-ray crystallography allows for the precise measurement of the distances and orientations between adjacent rings.

In imidazolium salts, these interactions are often characterized by centroid-to-centroid distances typically in the range of 3.4 to 3.8 Å. The geometry is often slipped or tilted rather than a perfectly cofacial arrangement. nih.gov For example, weak π-π interactions have been observed between the imidazolium ring and an adjacent benzene (B151609) ring in 1-benzyl-3-methyl-1H-imidazolium hexafluoridophosphate, with C···C and C···N distances ranging from 3.3714 (16) to 3.4389 (15) Å. nih.gov Studies have shown that π-π stacked dimers of imidazole can form efficient pathways for electron transport, highlighting the electronic importance of these interactions. rsc.org The presence and geometry of these stacking interactions in 1-methyl-1H-imidazole phosphate would be a key outcome of a crystallographic study.

1-methyl-1H-imidazole is an effective ligand in coordination chemistry, binding to metal ions through its unsubstituted nitrogen atom (N3). X-ray crystallography is the primary tool for determining the coordination geometry of the resulting metal complexes.

Numerous crystal structures of metal complexes containing 1-methyl-1H-imidazole have been reported. For example, it forms a six-coordinate, octahedral complex with zinc(II), Zn(C₄H₆N₂)₆₂, where six 1-methylimidazole ligands surround the central zinc ion. nih.govresearchgate.net It also acts as an axial ligand in iron(II) porphyrin complexes, resulting in a six-coordinate Fe(II) center with an average Fe—N(imidazole) bond length of 1.9970 (12) Å. nih.gov In a cobalt(II) complex, imidazole and a larger tripodal ligand create a five-coordinate, distorted trigonal bipyramidal geometry around the Co(II) ion. nih.govresearchgate.net The precise bond lengths, angles, and coordination number revealed by crystallography are fundamental to understanding the electronic and reactive properties of these metal complexes.

Interactive Data Table: Coordination Geometries in 1-methyl-1H-imidazole Metal Complexes

| Metal Ion | Complex Formula | Coordination Number | Geometry | Fe-N(imidazole) Bond Length (Å) | Reference |

|---|---|---|---|---|---|

| Fe(II) | [Fe(C₄₄H₂₈N₄)(C₄H₆N₂)₂] | 6 | Octahedral | 1.9970 (12) | nih.gov |

| Zn(II) | Zn(C₄H₆N₂)₆₂ | 6 | Octahedral | N/A | nih.govresearchgate.net |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for characterizing chemical compounds. IR spectroscopy probes the vibrational modes of molecules, providing information about functional groups, while UV-Vis spectroscopy investigates electronic transitions, offering insights into the electronic structure of conjugated systems.

The IR spectrum of 1-methyl-1H-imidazole phosphate would exhibit characteristic absorption bands corresponding to both the cation and the anion. The 1-methyl-1H-imidazole moiety displays vibrations such as C-H stretching of the methyl group and the aromatic ring, as well as C=N and C=C ring stretching modes. nist.govacs.org The phosphate anion would show strong, characteristic P-O stretching vibrations. The interaction between the ions, particularly through hydrogen bonding, can cause shifts in the positions and broadening of these bands compared to the free ions. acs.org

UV-Vis spectroscopy is used to characterize the π-electron system of the imidazole ring. The imidazole ring exhibits π→π* transitions, which typically appear in the ultraviolet region. researchgate.net The position and intensity of these absorption bands can be influenced by the solvent and by interactions with the counter-ion. For example, in studies of imidazole-containing enzymes, the UV-Vis spectrum, particularly the Soret band in heme-containing systems, is sensitive to the binding of imidazole ligands. researchgate.net While the phosphate anion itself does not absorb in the UV-Vis range, its electrostatic interaction with the imidazolium cation could subtly perturb the electronic transitions of the ring.

Interactive Data Table: Characteristic IR Absorption Bands for 1-methyl-1H-imidazole and Phosphate

| Functional Group/Moiety | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Compound |

|---|---|---|---|

| Imidazole Ring C-H | Stretching | ~3100 | 1-methyl-1H-imidazole nih.gov |

| Methyl C-H | Stretching | ~2950 | 1-methyl-1H-imidazole |

| Imidazole C=N/C=C | Ring Stretching | 1500 - 1650 | 1-methyl-1H-imidazole nih.gov |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of ionic liquids and their constituent ions, such as the 1-methylimidazolium (B8483265) cation and the phosphate (B84403) anion.

DFT calculations are instrumental in determining the most stable three-dimensional structure of the 1-methylimidazolium phosphate ion pair. By calculating the energy of different spatial arrangements, the optimized geometry, including bond lengths, bond angles, and dihedral angles, can be precisely predicted. For instance, studies on similar imidazolium-based ionic liquids, such as 1,3-dimethyl imidazolium (B1220033) nitrate (B79036), have used DFT calculations with basis sets like 6-311++G(d,p) to pinpoint the optimized geometries of ion-pair dimers in the gas phase. arxiv.org These calculations often reveal specific intermolecular interactions, such as hydrogen bonding between the cation and anion. arxiv.org

Furthermore, DFT is used to calculate key electronic properties that govern the compound's behavior. The distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map, which identifies the electrophilic and nucleophilic sites on the ions. This is crucial for understanding how the 1-methylimidazolium cation and phosphate anion will interact with each other and with other molecules.

Other important electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the ion pair. Quantum-chemical calculations can also predict molecular polarizabilities, which are essential for determining macroscopic properties like refractive index and density. arxiv.org

Below is a table summarizing the types of data obtained from DFT calculations on imidazolium-based ionic liquids, which would be applicable to 1-methyl-1H-imidazole phosphate.

| Calculated Property | Significance | Example System/Method |

| Optimized Geometry | Predicts the most stable 3D structure, including bond lengths and angles. | 1,3-dimethyl imidazolium nitrate arxiv.org |

| Binding Energy | Quantifies the strength of the interaction between the cation and anion. | 1,3-dimethyl imidazolium nitrate arxiv.org |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. | General DFT methodology |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich and electron-poor regions, predicting sites for interaction. | General DFT methodology |

| Atomic Partial Charges | Describes the charge distribution across the ions, influencing intermolecular forces. | 1,3-Dimethylimidazolium (B1194174) Chloride acs.org |

| Molecular Polarizability | Relates to the response to an electric field and affects macroscopic properties like density. | General quantum-chemical calculations arxiv.org |

DFT calculations are a cornerstone for elucidating the mechanisms of chemical reactions involving ions like 1-methylimidazolium and phosphate. By mapping the potential energy surface of a reaction, researchers can identify transition states—the high-energy intermediates that connect reactants and products. The energy barrier associated with the transition state (activation energy) determines the reaction rate.

In the context of 1-methyl-1H-imidazole phosphate, this could involve modeling the proton transfer between the imidazole (B134444) ring and the phosphate anion or the role of the ion pair in a catalytic cycle. For example, computational studies on cationic polymerization in imidazolium-based ionic liquids have used DFT to calculate the activation barriers for reaction steps. nih.gov These studies revealed that the anion can play a crucial catalytic role by stabilizing cationic intermediates and modulating the geometry of the transition state, thereby influencing reaction rates and yields. nih.gov

Similarly, research into electrolyte additives for batteries has explored the reactivity of phosphate compounds. acs.org Computational analysis can clarify how the interaction within a contact-ion pair, such as between a cation and a phosphate-based anion, can weaken specific bonds within the anion, making it more susceptible to reaction. acs.org For 1-methyl-1H-imidazole phosphate, DFT could be used to model how the 1-methylimidazolium cation influences the reactivity of the phosphate anion in various chemical environments.

Molecular Dynamics Simulations for Supramolecular Assembly Behavior

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For ionic liquids like 1-methyl-1H-imidazole phosphate, MD simulations provide a window into the collective behavior of ions and their formation of larger, ordered structures, known as supramolecular assemblies. researchgate.net These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. acs.org

MD simulations can model bulk liquid properties and interfacial behavior. For instance, simulations of 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) at interfaces with water or oil have shown how the imidazolium cations and their counter-anions arrange themselves to minimize energy. nih.gov The cations were observed to orient in specific ways at the interface, affecting the interfacial width and morphology. nih.gov Such simulations for 1-methyl-1H-imidazole phosphate could reveal how the ions structure themselves in solution or at interfaces, which is critical for applications in catalysis, synthesis, or materials science.

These simulations can also predict thermodynamic and transport properties. Key properties obtainable from MD simulations for imidazolium-based ionic liquids are listed in the table below.

| Simulated Property | Description | Example System |

| Radial Distribution Functions (g(r)) | Describes how the density of surrounding particles varies as a function of distance from a reference particle, revealing the liquid's structure. | 1,3-dimethyl imidazolium nitrate-water mixtures arxiv.org |

| Liquid Density | A fundamental thermodynamic property of the bulk liquid. | 1-butyl-3-methylimidazolium nitrate acs.org |

| Self-Diffusion Coefficients | Measures the translational mobility of the individual ions within the liquid. | 1-butyl-3-methylimidazolium nitrate acs.org |

| Shear Viscosity | Characterizes the liquid's resistance to flow. | 1-butyl-3-methylimidazolium nitrate acs.org |

| Supramolecular Assembly | Models the spontaneous formation of larger, ordered structures from individual ions. | Nanoparticle self-assembly at ionic liquid interfaces nih.gov |

Quantum Chemical Calculations for Chemical Reactivity and Catalytic Activity Prediction

Quantum chemical calculations, primarily through DFT, are essential for predicting the chemical reactivity and potential catalytic activity of 1-methyl-1H-imidazole phosphate. By analyzing the electronic structure, these methods can provide quantitative insights into how the compound will behave in a reaction.

The reactivity of the 1-methylimidazolium cation and the phosphate anion can be assessed by examining so-called "reactivity descriptors" derived from DFT. These include the energies of frontier molecular orbitals (HOMO and LUMO), electronegativity, and hardness. A small HOMO-LUMO gap generally implies higher reactivity.

Mechanistic Investigations of Chemical Reactivity

Catalytic Hydrolysis of Phosphate (B84403) Diesters by 1-Methyl-1H-Imidazole Derivatives.nih.goviaea.org

Derivatives of 1-methyl-1H-imidazole have been shown to effectively catalyze the hydrolysis of phosphate diesters. nih.gov This process is of considerable interest as it mimics the action of enzymes like phospholipase D, which are involved in the cleavage of essential biological molecules. The catalytic efficiency stems from the unique properties of the imidazole (B134444) ring, which can act as both a nucleophile and a proton donor/acceptor.

Intramolecular Nucleophilic Catalysis by the Imidazole Moiety.nih.goviaea.orgacs.org

A key mechanistic feature in the hydrolysis of certain phosphate diesters catalyzed by imidazole derivatives is intramolecular nucleophilic catalysis. In this pathway, the imidazole nitrogen atom acts as a nucleophile, attacking the phosphorus center of the phosphate ester. This attack is often facilitated by the proximity of the imidazole group to the phosphate moiety within the same molecule.

For instance, in the hydrolysis of bis(2-(1-methyl-1H-imidazolyl)phenyl) phosphate (BMIPP), the reaction proceeds via an intramolecular nucleophilic attack by one of the imidazole groups on the phosphorus atom. nih.gov This leads to the formation of a transient phosphoimidazole intermediate, which is then subsequently hydrolyzed. The efficiency of this intramolecular catalysis is highlighted by the significant rate enhancements observed compared to the uncatalyzed reaction.

General Acid Catalysis by the Imidazolium (B1220033) Group.nih.govnih.gov

In conjunction with nucleophilic catalysis, the imidazolium group, the protonated form of the imidazole ring, can act as a general acid catalyst. This dual functionality is a hallmark of imidazole's catalytic prowess. In the hydrolysis of phosphate diesters, the imidazolium group can donate a proton to the leaving group, thereby facilitating its departure. nih.gov

Studies on the hydrolysis of 2-(2'-imidazolium)phenyl hydrogen phosphate (IMPP) have demonstrated that the imidazolium moiety activates the reaction. nih.gov The proposed mechanism involves hydrogen bonding between the imidazolium NH and the aryl oxygen leaving group, which promotes proton transfer in the transition state. nih.gov This cooperative action of nucleophilic attack by the neutral imidazole and general acid catalysis by the protonated imidazolium provides a powerful pathway for phosphate ester cleavage. nih.gov

Elucidation of SN2(P)-Type Mechanisms Involving Pentacoordinated Phosphorus Transition States.nih.govlibretexts.org

The hydrolysis of phosphate diesters catalyzed by imidazole derivatives is understood to proceed through a synchronous or near-synchronous SN2-type mechanism at the phosphorus center, often denoted as SN2(P). nih.gov This mechanism involves the formation of a transient pentacoordinated phosphorus species in the transition state. nih.govlibretexts.org

In this transition state, the incoming nucleophile (the imidazole nitrogen) and the departing leaving group occupy apical positions in a trigonal bipyramidal geometry around the phosphorus atom. nih.gov Computational and heavy atom isotope effect studies on the cleavage of o-(2'-imidazolyl)naphthyl (4-nitrophenyl) phosphate isomers have provided strong evidence for this SN2(P)-type mechanism. nih.gov These studies indicate that the P-O bond to the leaving group is significantly broken in the transition state. nih.gov

Kinetic Analysis and Determination of Rate Enhancements in Phosphate Cleavage.nih.goviaea.org

Kinetic studies have been instrumental in quantifying the catalytic efficiency of 1-methyl-1H-imidazole derivatives in phosphate cleavage reactions. By measuring reaction rates under various conditions, such as different pH values, researchers can dissect the contributions of different catalytic pathways.

For example, pH-rate profiles for the cleavage of ortho-(2'-imidazolyl)naphthyl aryl phosphates show that the reaction is faster under basic conditions, where the imidazole group is deprotonated and thus a more potent nucleophile. Hammett plots, which correlate reaction rates with substituent electronic effects, have also been employed to probe the nature of the transition state. A large positive ρ value obtained from such a plot for the cleavage of 3-(2'-imidazolyl)-2-naphthyl arylphosphates is indicative of a late transition state with significant negative charge buildup on the leaving group. These kinetic analyses provide a quantitative measure of the substantial rate enhancements achieved through imidazole-mediated catalysis, which can be many orders of magnitude greater than the uncatalyzed hydrolysis of phosphate diesters. nih.gov

Phosphoryl Transfer Mechanisms Involving 1-Methyl-1H-Imidazole.iaea.orgnih.govresearchgate.net

Phosphoryl transfer, the movement of a phosphoryl group (PO₃) from a donor to an acceptor molecule, is a fundamental reaction in biochemistry. libretexts.org 1-Methyl-1H-imidazole can participate in these reactions, often acting as an intermediate carrier of the phosphoryl group.

The mechanism of phosphoryl transfer can vary, but it often involves a nucleophilic attack on the phosphorus atom of the phosphoryl donor. libretexts.org In the context of 1-methyl-1H-imidazole, the nitrogen atom of the imidazole ring can act as the nucleophile. For example, in the phosphorylation of pyruvate, a proposed mechanism involves the initial formation of an acyl phosphate, which then undergoes an intramolecular phosphoryl transfer. nih.gov While this specific example doesn't directly involve 1-methyl-1H-imidazole as the primary phosphorylating agent, it illustrates the general principle of phosphoryl transfer. In model systems, imidazole derivatives have been shown to facilitate the transfer of phosphoryl groups between different molecules. The formation of a transient phosphoimidazole intermediate is a key step in this process. researchgate.net

Role of 1-Methyl-1H-Imidazole in Pyrophosphate Bond Formation.researchgate.net

The formation of pyrophosphate bonds (P-O-P) is an energetically demanding process that is crucial for the synthesis of molecules like ATP. While the direct role of 1-methyl-1H-imidazole in biological pyrophosphate synthesis is not established, studies on prebiotic chemistry suggest that imidazole derivatives could have played a role in the formation of such bonds under primitive earth conditions.

Research has shown that imidazole phosphate can be formed under mild prebiotic conditions from orthophosphate and a condensing agent like cyanate (B1221674) in the presence of imidazole. researchgate.net This imidazole phosphate is a "kinetically stable, thermodynamically activated" intermediate. researchgate.net It has been proposed that such activated phosphate species could then react with another phosphate molecule or a phosphorylated species to form a pyrophosphate linkage, although the direct observation of this specific reaction involving 1-methyl-1H-imidazole phosphate is not detailed in the provided context. The formation of diphosphoimidazole from the self-reaction of imidazole phosphate has been observed, which supports the plausibility of imidazole derivatives mediating the formation of P-O-P bonds. researchgate.net

Data Tables

Table 1: Kinetic Data for the Hydrolysis of Phosphate Diesters Catalyzed by Imidazole Derivatives

| Substrate | Catalyst | Conditions | Observed Rate Constant (k_obs) | Rate Enhancement Factor |

| bis(2-(1-methyl-1H-imidazolyl)phenyl) phosphate (BMIPP) | Intramolecular | pH 7.0, 25 °C | - | Significant |

| 2-(2'-imidazolium)phenyl hydrogen phosphate (IMPP) | Intramolecular | pH < 6, water | - | - |

| o-(2'-imidazolyl)naphthyl (4-nitrophenyl) phosphate | Intramolecular | Alkaline | - | High |

| 3-(2'-imidazolyl)-2-naphthyl 4-chlorophenyl phosphate | Intramolecular | pH dependent | Varies with pH | - |

| 3-(2'-imidazolyl)-2-naphthyl 4-nitrophenyl phosphate | Intramolecular | pH dependent | Varies with pH | - |

Table 2: Mechanistic Features of Imidazole-Mediated Phosphate Ester Reactions

| Reaction Type | Key Mechanistic Step | Intermediate/Transition State | Role of Imidazole Moiety |

| Phosphate Diester Hydrolysis | Intramolecular Nucleophilic Attack | Pentacoordinated Phosphorus Transition State, Phosphoimidazole Intermediate | Nucleophile |

| Phosphate Diester Hydrolysis | General Acid Catalysis | Protonated Leaving Group in Transition State | Proton Donor (as Imidazolium) |

| Phosphoryl Transfer | Nucleophilic Attack on Phosphorus | Phosphoimidazole Intermediate | Phosphoryl Group Carrier |

| Pyrophosphate Bond Formation | Reaction of Activated Phosphate | Diphosphoimidazole | Mediator of P-O-P bond formation |

Electrophilic and Nucleophilic Substitution Reactions on the 1-Methyl-1H-Imidazole Ring

The 1-methyl-1H-imidazole ring exhibits a rich and complex reactivity profile, participating in both electrophilic and nucleophilic substitution reactions. The presence of the methyl group at the N-1 position influences the regioselectivity of these reactions compared to the parent imidazole molecule.

Electrophilic Substitution:

The 1-methyl-1H-imidazole ring is activated towards electrophilic attack due to the electron-donating nature of the nitrogen atoms. The substitution pattern is dictated by the relative stability of the cationic intermediate (arenium ion). Attack at the C4 and C5 positions is generally favored.

One of the most studied electrophilic substitution reactions on 1-methyl-1H-imidazole is nitration . The reaction with a mixture of nitric acid and sulfuric acid typically yields 1-methyl-5-nitroimidazole. nih.gov The reaction is carefully controlled at low temperatures to prevent oxidation of the imidazole ring. The nitro group is a strong deactivating group, making subsequent electrophilic substitutions more difficult.

Halogenation of the 1-methyl-1H-imidazole ring is another key electrophilic substitution reaction. For instance, 4-bromo-1-methyl-1H-imidazole is a commercially available compound, indicating that direct bromination of the ring is a viable synthetic route. sigmaaldrich.com

Table 1: Examples of Electrophilic Substitution Reactions on 1-Methyl-1H-Imidazole

| Reaction Type | Reagents | Major Product | Reference |

| Nitration | HNO₃ / H₂SO₄ | 1-Methyl-5-nitroimidazole | nih.gov |

| Bromination | Not specified | 4-Bromo-1-methyl-1H-imidazole | sigmaaldrich.com |

Nucleophilic Character and Substitution:

The N-3 nitrogen of 1-methyl-1H-imidazole possesses a lone pair of electrons in an sp²-hybridized orbital, rendering it nucleophilic. This allows the molecule to react with various electrophiles. A prominent example of this reactivity is its alkylation to form 1,3-dialkylimidazolium salts. wikipedia.org This reaction is fundamental to the synthesis of a wide range of ionic liquids. wikipedia.org

While the electron-rich nature of the ring makes it generally resistant to nucleophilic aromatic substitution, such reactions can occur on derivatives of 1-methyl-1H-imidazole, particularly those bearing strong electron-withdrawing groups. For example, in derivatives like 5-(chloromethyl)-1-methyl-2-nitro-1H-imidazole, the chloromethyl group can be displaced by nucleophiles. The nitro group in this case facilitates the substitution by stabilizing the negative charge developed during the reaction. The mechanism involves the interaction of the nitro group with biological nucleophiles, which can lead to the inhibition of enzyme activity.

Electrochemical Reaction Mechanisms Involving 1-Methyl-1H-Imidazole in Phosphate Buffers

The electrochemical behavior of 1-methyl-1H-imidazole is of significant interest, particularly in the context of its biological interactions and its use in electrochemical devices. While specific studies detailing the electrochemical reaction mechanisms of 1-methyl-1H-imidazole in phosphate buffers are not extensively documented in the reviewed literature, mechanistic insights can be drawn from studies on related compounds and in other media. The phosphate buffer system is crucial as it mimics physiological pH conditions and can participate in the electrochemical reactions.

Electrochemical Oxidation:

Studies on polyamides containing N-methylimidazole units have shown that the imidazole ring is susceptible to electrochemical oxidation. nih.govacs.orgacs.org The oxidation preferably occurs on the imidazole ring, leading to the formation of a carbonyl group. nih.govacs.org This transformation involves the addition of one or two oxygen atoms to the ring. nih.govacs.org The proposed mechanism suggests that the double bond of the imidazole ring is oxidized. acs.org While these studies were conducted on more complex molecules, they provide a fundamental understanding of the oxidative pathway of the N-methylimidazole moiety. In a phosphate buffer, the phosphate ions could act as proton acceptors, facilitating the oxidation process.

Electrochemical Reduction:

The electrochemical reduction of 1-methyl-1H-imidazole is intrinsically linked to the reduction of its corresponding cation, the 1,3-dialkylimidazolium ion, which is readily formed in acidic or alkylating conditions. The electrochemical reduction of imidazolium cations has been shown to produce nucleophilic carbenes. rsc.org This process is a convenient method for the in-situ generation of these highly reactive species. rsc.org

In the context of CO₂ reduction, imidazolium-based electrolytes have been studied, where the imidazolium cation can be converted to a carbene. nih.gov The formation of this carbene can, in turn, interact with species like CO₂. While these studies are often in organic solvents or ionic liquids, they point to the fundamental reduction pathway of the imidazolium core. In a phosphate buffer, the availability of protons would influence the stability and reactivity of any carbene intermediates formed.

Table 2: Proposed Electrochemical Reactions of the 1-Methyl-1H-Imidazole Moiety

| Reaction Type | Reactant Moiety | Key Product | Inferred from |

| Oxidation | N-Methylimidazole ring | Carbonyl group on the imidazole ring | nih.govacs.orgacs.org |

| Reduction | Imidazolium cation | Imidazol-2-ylidene (carbene) | rsc.orgnih.gov |

It is important to note that the specific potentials and the role of the phosphate buffer in mediating these reactions for the standalone 1-methyl-1H-imidazole molecule require further dedicated experimental investigation.

Catalytic Applications and Reaction Mechanisms

1-Methyl-1H-Imidazole as an Organic Catalyst in Synthetic Transformations

1-Methyl-1H-imidazole (also known as N-methylimidazole) has emerged as a potent nucleophilic and basic organocatalyst. Its ability to activate substrates and facilitate bond formation without the need for metal promoters aligns with the principles of green chemistry. It serves as a specialty solvent, a base, and a precursor to various ionic liquids. wikipedia.org

1-Methyl-1H-imidazole effectively catalyzes several types of reactions that involve condensation or addition steps. A notable example is the aza-Michael addition of N-heterocycles to α,β-unsaturated carbonyl compounds. In these reactions, 1-methylimidazole (B24206) has proven to be a more efficient catalyst than other tertiary amines like pyridine (B92270), triethylamine, and 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org It facilitates the formation of crucial carbon-nitrogen bonds, yielding β-amino carbonyl compounds which are valuable intermediates in medicinal chemistry. organic-chemistry.org The process is efficient, rapid, and high-yielding, offering a cost-effective and environmentally friendlier alternative to traditional metal-based catalysts. organic-chemistry.org

The catalytic activity of 1-methylimidazole extends to cycloaddition reactions. It has been found to catalyze the [3+3]-cyclodimerization of acylethynylpyrroles to produce bis(acylmethylidene)dipyrrolo[1,2-a:1′,2′-d]pyrazines. mdpi.com In this transformation, 1-methylimidazole can act as both the catalyst and the solvent, with optimal results often seen with an equimolar amount of the catalyst. mdpi.com The reaction proceeds under mild conditions (40–45 °C), showcasing the catalyst's ability to facilitate complex molecular self-organization. mdpi.com

Furthermore, the mechanism of acetylation of alcohols catalyzed by N-methylimidazole has been studied. In reactions involving acetyl chloride, the system proceeds through a nucleophilic pathway where an N-acylated catalyst intermediate is formed. nih.gov This intermediate's subsequent reaction with the alcohol is subject to general base catalysis. nih.gov However, with acetic anhydride, the mechanism shifts primarily to general base catalysis, highlighting the nuanced role of the catalyst depending on the substrates involved. nih.gov

Table 1: Performance of 1-Methylimidazole in Catalytic Reactions

| Reaction Type | Substrates | Catalyst Loading | Solvent | Temperature (°C) | Key Finding | Reference |

| Aza-Michael Addition | N-heterocycles, α,β-unsaturated carbonyls | 0.05 equiv. | DMSO | 70 | Outperforms other amine catalysts like pyridine and triethylamine. | organic-chemistry.org |

| [3+3]-Cyclodimerization | Acylethynylpyrroles | 20 mol% to equimolar | Acetonitrile (B52724) or neat | 40-45 | Acts as both catalyst and solvent; yields up to 51%. | mdpi.com |

| Acetylation | Alcohols, Acetyl Chloride | Catalytic | Acetonitrile | 25 | Proceeds via a nucleophilic pathway with an N-acylated intermediate. | nih.gov |

| Acetylation | Alcohols, Acetic Anhydride | Catalytic | Acetonitrile | 25 | Proceeds via a general base catalysis mechanism. | nih.gov |

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are highly valued for their efficiency and atom economy. 1-Methylimidazole has been utilized as a catalyst in such transformations. A key example is the one-pot, three-component reaction involving N-methylimidazole, activated acetylenes (like dialkyl acetylenedicarboxylates), and various CH-acids such as 4-hydroxy-6-methyl-2H-pyran-2-one. researchgate.net This reaction efficiently produces functionalized 2,3-dihydroimidazoles. researchgate.net

The reaction pathway in these MCRs typically involves the initial reaction of 1-methylimidazole with the activated acetylene (B1199291) to form a zwitterionic intermediate. This highly reactive species then participates in subsequent steps with the other components to build the final heterocyclic product. The ability of 1-methylimidazole to generate these key intermediates under mild conditions makes it a valuable tool for diversity-oriented synthesis. researchgate.net

1-Methyl-1H-Imidazolium-Based Ionic Liquids as Catalytic Systems

When 1-methyl-1H-imidazole is alkylated, it forms 1-alkyl-3-methylimidazolium salts, which are a prominent class of ionic liquids (ILs). wikipedia.org These ILs are not merely solvents but can act as catalysts or catalyst supports, influencing reaction rates and selectivity. Their negligible vapor pressure, thermal stability, and tunable properties make them attractive for creating greener catalytic processes. organic-chemistry.orgnih.gov

Imidazolium-based ionic liquids have been extensively used in both homogeneous and heterogeneous catalysis. In homogeneous catalysis , the IL acts as the solvent medium in which a catalyst is dissolved. A prime example is the hydroformylation of olefins, where a rhodium-phosphine complex catalyst is dissolved in an imidazolium (B1220033) IL like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim][BF4]). mdpi.comresearchgate.net This system allows for high catalytic activity and facilitates catalyst recycling, as the product can be separated while the catalyst remains in the ionic liquid phase.

In heterogeneous catalysis , the ionic liquid is typically immobilized onto a solid support, a concept known as Supported Ionic Liquid Phase (SILP) catalysis. nih.gov This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of catalyst separation and potential for use in continuous flow reactors). nih.govrsc.org For instance, rhodium-based hydroformylation catalysts have been successfully employed in SILP systems, using a thin film of an imidazolium ionic liquid coated on a solid support like silica. nih.gov This method significantly reduces the amount of ionic liquid required. nih.gov Additionally, imidazolium ILs can be used to form and stabilize metal nanoparticles, which then act as highly efficient heterogeneous catalysts for reactions such as the hydrogenation of arenes.

Table 2: Applications of 1-Methyl-1H-Imidazolium ILs in Catalysis

| Catalysis Type | Reaction | Catalyst System | Ionic Liquid Example | Role of Ionic Liquid | Reference |

| Homogeneous | Ethylene Hydroformylation | Rhodium-phosphine complex | [Bmim][BF4] | Solvent, Ligand, Catalyst Stabilizer | mdpi.com |

| Heterogeneous (SILP) | 1-Hexene Hydroformylation | Rhodium-phosphine complex | [Bmim][BF4] | Catalyst phase on solid support | nih.gov |

| Heterogeneous | Arene Hydrogenation | Iridium Nanoparticles | [Bmim][PF6] | Nanoparticle Stabilizer/Solvent | |

| Heterogeneous | Benzimidazole (B57391) Synthesis | Supported Pd Nanoparticles | [BMIM]PF6 | Catalyst support (Porous Ionic Polymer) | rsc.org |

The catalytic utility of 1-methyl-1H-imidazolium-based ILs is evident in various specific synthetic transformations.

Pyrano[2,3-d]pyrimidine Synthesis: Derivatives of pyrano[2,3-d]pyrimidine are of significant interest due to their diverse biological activities. The synthesis of these heterocycles can be achieved through multicomponent reactions. Imidazolium-based ionic liquids, such as 1-n-butyl-3-methylimidazolium tetrafluoroborate ([BMIm]BF4), have been used as effective solvents and promoters for the condensation reaction between arylmethylidenemalononitriles and barbituric acid to yield these products under neutral conditions. wikipedia.org Dicationic N-methyl imidazolium-based ILs have also been developed and shown to be efficient catalysts for synthesizing pyrano[2,3-d]pyrimidinone derivatives, often resulting in good yields. In some cases, the ionic liquid is supported on a nano-magnetic solid carrier to facilitate catalyst recovery and reuse.

Hydroformylation: As previously mentioned, the hydroformylation of olefins is a key industrial process where imidazolium ILs have a significant impact. In the rhodium-catalyzed hydroformylation of ethylene, the use of [Bmim][BF4] as a solvent led to a turnover frequency (TOF) of 10,627 h⁻¹, demonstrating superior activity compared to conventional organic solvents like toluene. mdpi.com The ionic liquid not only serves as the reaction medium but also plays a crucial role in stabilizing the rhodium catalyst, allowing for its effective recycling without a significant loss of activity. mdpi.com

The role of imidazolium-based ionic liquids in catalysis often extends beyond that of an inert solvent. Mechanistic studies have revealed that the imidazolium cation itself can participate directly in the catalytic cycle.

In the rhodium-catalyzed hydroformylation in [Bmim][BF4], electrospray ionization mass spectrometry has shown that the imidazolium cation, [Bmim]⁺, can act as a ligand. mdpi.com It coordinates to the rhodium atom via the C2-carbon of the imidazole (B134444) ring, forming a new active catalytic species, [Rh(CO)(PPh3)2(Bmim)(BF4)]⁺. mdpi.com This coordination is vital for stabilizing the rhodium catalyst and preventing the formation of less active rhodium clusters, thereby maintaining high catalytic activity over multiple cycles. mdpi.com

Biomimetic Catalysis Inspired by 1-Methyl-1H-Imidazole Phosphate (B84403) Interactions

The field of biomimetic catalysis seeks to replicate the remarkable efficiency and selectivity of natural enzymes using synthetic molecules. The chemical compound 1-methyl-1H-imidazole phosphate serves as an intriguing candidate for designing artificial catalysts, particularly for reactions mimicking enzymes that process phosphate-containing substrates, such as the phospholipase D (PLD) superfamily. The unique structure of 1-methyl-1H-imidazole phosphate, which combines a potential catalytic moiety (1-methylimidazole) and a substrate-like phosphate group, offers a valuable model for understanding and developing novel enzyme mimics.

Mimicking Mechanisms of Phospholipase D Superfamily Enzymes

The catalytic action of phospholipase D (PLD) enzymes is fundamental to various cellular signaling pathways. These enzymes primarily catalyze the hydrolysis of the terminal phosphodiester bond in phospholipids, like phosphatidylcholine, to produce phosphatidic acid and a soluble head group. wikipedia.orgphysiology.org The catalytic mechanism of the PLD superfamily is characterized by a "ping-pong" kinetic model involving a covalent intermediate. wikipedia.orgnih.gov

At the heart of the PLD active site are two highly conserved HxKxxxxD (HKD) motifs. wikipedia.orgnih.gov A key histidine residue within one of these motifs acts as a nucleophile, attacking the phosphorus atom of the phospholipid substrate. This results in the formation of a transient, covalent phosphohistidine-phosphatidate intermediate and the release of the alcohol head group. wikipedia.orgnih.govebi.ac.uk In the second step, a water molecule, activated by another histidine residue, hydrolyzes the phosphohistidine (B1677714) bond, releasing phosphatidic acid and regenerating the enzyme for the next catalytic cycle. wikipedia.orgebi.ac.uk

The structure of 1-methyl-1H-imidazole phosphate provides a compelling, albeit simplified, model for key aspects of this mechanism. The 1-methylimidazole component can be viewed as an analogue of the catalytic histidine residue. The imidazole ring is a well-established nucleophilic catalyst in various chemical reactions. While the methylation at the N1 position prevents it from acting as a proton shuttle in the same way as an unmethylated imidazole, the N3 atom retains its nucleophilic character.

In a biomimetic context, the 1-methylimidazole moiety could potentially engage in a nucleophilic attack on a phosphate ester substrate, mirroring the formation of the phosphohistidine intermediate in PLD. The presence of the phosphate group within the 1-methyl-1H-imidazole phosphate molecule itself offers a stable model for studying the electronic and structural properties of such a phosphorylated intermediate. Research on the hydrolysis of imidazole phosphate has shown that histidyl residues can catalyze this reaction, proceeding through a phosphorylated histidine intermediate, which underscores the plausibility of this biomimetic approach.

Design and Evaluation of Artificial Enzyme Systems

The principles gleaned from the interaction of 1-methyl-1H-imidazole phosphate and the mechanism of PLD can inform the design of more sophisticated artificial enzyme systems. The goal of these systems is to create synthetic catalysts that not only mimic the chemical transformations of natural enzymes but also their substrate specificity and rate acceleration.

One major approach in designing artificial enzymes is the use of molecular imprinting. nih.gov This technique involves creating polymer scaffolds with cavities that are complementary in shape and chemical functionality to a template molecule, often a transition state analog of the reaction to be catalyzed. For mimicking ester hydrolysis, a common strategy involves creating imprinted sites with functional groups that can act cooperatively, such as a Lewis acid (like a metal ion) and a general base. digitellinc.com In such a system inspired by 1-methyl-1H-imidazole phosphate, the 1-methylimidazole moiety could be incorporated as the general base to activate a nucleophile (e.g., a water molecule or a hydroxyl group on the scaffold), while another part of the artificial enzyme could bind the phosphate-containing substrate.

Another strategy involves the synthesis of peptide-based artificial enzymes. acs.org Short peptides can be designed to fold into specific secondary structures, such as a polyproline II helix, creating a stable scaffold. acs.org Catalytic residues, including histidine, can be strategically placed within this scaffold to create a primitive active site. acs.org A system incorporating a 1-methylimidazole-like moiety could be evaluated for its ability to catalyze the hydrolysis of phosphate esters. The efficiency of such a catalyst would be assessed by monitoring the reaction rate and comparing it to the uncatalyzed reaction and to other synthetic catalysts. The evaluation would also involve studying the effect of pH and temperature on catalytic activity to understand the mechanism. nih.gov

The table below summarizes key research findings relevant to the design and evaluation of these artificial enzyme systems.

| Research Area | Key Findings | Relevance to 1-Methyl-1H-Imidazole Phosphate Mimics |

| Phospholipase D Mechanism | Catalysis proceeds via a covalent phosphohistidine intermediate formed by a nucleophilic attack of a histidine residue on the phosphate group of the substrate. nih.govebi.ac.uk | The 1-methylimidazole moiety can act as a nucleophile, mimicking the catalytic histidine, and the phosphate group models the substrate interaction. |

| Molecular Imprinting | Artificial enzymes created by molecular imprinting can exhibit significant rate enhancements and substrate selectivity for ester hydrolysis. nih.govdigitellinc.com | Provides a method to create a structured cavity where a 1-methylimidazole-like group is positioned to catalyze phosphate ester hydrolysis. |

| Peptide-Based Catalysts | Designed peptides with strategically placed histidine residues can form catalytic dyads or triads that enhance the rate of ester hydrolysis. acs.org | Offers a scaffold to incorporate a 1-methylimidazole functional group to create a minimalist artificial hydrolase. |

| Imidazole Catalysis | Imidazole and its derivatives are effective nucleophilic catalysts in a variety of reactions, including the hydrolysis of esters and phosphates. | Supports the potential catalytic role of the 1-methylimidazole group in a biomimetic system. |

By integrating the structural features of 1-methyl-1H-imidazole phosphate into these design strategies, researchers can develop and evaluate novel artificial enzymes for phosphate ester hydrolysis, contributing to a deeper understanding of enzymatic catalysis and paving the way for new catalytic technologies.

Supramolecular Chemistry and Self Assembly

Formation of Supramolecular Architectures with Phosphate (B84403) Anions and 1-Methyl-1H-Imidazolium Cations

The self-assembly of 1-methyl-1H-imidazolium phosphate into well-defined supramolecular structures is a direct consequence of the specific intermolecular forces at play. Research on analogous systems involving N-methylimidazolium cations and anionic phosphate monoesters reveals the formation of distinct motifs. nih.govresearchgate.net A prevalent architecture observed is an eight-membered hydrogen-bonded dimeric ring, denoted as a P₂O₄H₂ core. nih.govresearchgate.net This motif arises from intermolecular hydrogen bonding between the [P(O)(OH)]⁻ units of two phosphate anions, a structure that is stabilized by the presence of the counter-cation. nih.govresearchgate.net

Characterization of Hydrogen Bonding Networks in Solid and Solution States

Hydrogen bonding is a dominant force in the structural chemistry of 1-methyl-1H-imidazolium phosphate. The phosphate anion, with its multiple oxygen atoms, serves as a potent hydrogen bond acceptor. The 1-methyl-1H-imidazolium cation, while lacking the N-H donor of its parent imidazole (B134444), possesses activated C-H groups capable of forming significant hydrogen bonds. nih.gov

In the solid state, the C2-H of the imidazolium (B1220033) ring is the most acidic proton and a primary hydrogen bond donor site. nih.gov It can form strong, directional interactions with the oxygen atoms of the phosphate anion. Studies on similar imidazolium salts have shown that the C4-H and C5-H protons can also participate in hydrogen bonding, albeit to a lesser extent. nih.govsigmaaldrich.com In some crystal structures of imidazolium-phosphate systems, the C2-H has been observed to form bifurcated hydrogen bonds with the PO₂⁻ group of the anion. nih.gov

In solution, the dynamics of these hydrogen bonds become crucial. The interactions are more transient, with continuous formation and breaking of bonds. The strength of these interactions can be influenced by the solvent environment. For instance, in aqueous solutions, water molecules can compete with the phosphate anion to form hydrogen bonds with the imidazolium cation. researchgate.net Ultrafast IR spectroscopy studies on 1-methylimidazole (B24206) have shown that the absence of the N-H donor, when compared to imidazole, leads to distinct liquid dynamics, highlighting the importance of the specific hydrogen bonding capabilities of the cation. acs.orgresearchgate.net

| Hydrogen Bond Characteristics in 1-Methyl-1H-Imidazolium Phosphate Systems | |

| Donor Sites (Cation) | C2-H (primary), C4-H, C5-H |

| Acceptor Sites (Anion) | Oxygen atoms of the phosphate group (P=O, P-O⁻) |

| Common Motifs | C-H···O interactions |

| Solid State Features | Directional, can lead to the formation of 1D, 2D, or 3D networks. Bifurcated bonds involving C2-H are possible. nih.gov |

| Solution State Features | Dynamic, with rapid bond formation and cleavage. Influenced by solvent polarity and competition. |

Analysis of π-π Stacking Interactions in Molecular Assemblies

Interestingly, these interactions are often referred to as π⁺-π⁺ stacking due to the net positive charge on the imidazolium ring. Despite the inherent electrostatic repulsion between like charges, these stacking interactions have been shown to enhance the formation of layered structures in imidazolium-based ionic liquids, both at air/liquid and liquid/solid interfaces. rsc.orgmpg.deresearchgate.net The delicate balance between these attractive π-π stacking forces and repulsive Coulombic interactions is crucial in determining the final architecture. nih.gov The interplay is complex; for instance, at short ranges, parallel displaced offset stacking is favored, while at intermediate distances, perpendicular orientations may dominate due to attractive Coulombic forces between the cation and anion. nih.gov

In the case of 1-methyl-1H-imidazolium phosphate, π-π stacking of the cations can lead to the formation of columnar or layered structures, which are interwoven with the hydrogen-bonding network established with the phosphate anions. The competition between hydrogen bonding and π-π stacking is a key determinant of the final supramolecular structure. nih.gov

Role of Cation-Anion Interactions in Ionic Liquid Structures

The structure of an ionic liquid is fundamentally governed by the interactions between its constituent cations and anions. In 1-methyl-1H-imidazolium phosphate, the primary interactions are the strong Coulombic forces between the positively charged imidazolium cation and the negatively charged phosphate anion. These electrostatic interactions are long-range and non-directional, providing the primary driving force for the formation of a condensed, ion-rich phase. nih.gov

Superimposed on these electrostatic forces are the more directional and specific hydrogen bonding and π-π stacking interactions discussed previously. The nature of the anion plays a critical role in modulating the cation's behavior. The phosphate anion, with its high charge density and multiple hydrogen bond acceptor sites, strongly interacts with the imidazolium cation. This strong interaction can influence the rotational and translational freedom of the cation and can even affect the acidity of the C-H protons on the imidazolium ring. nih.govsigmaaldrich.com Studies have shown that the strength of the hydrogen bond between the C2-H of the imidazolium cation and the anion is not always directly proportional to the anion's basicity, indicating a complex interplay of factors beyond simple electrostatics. nih.govsigmaaldrich.com

| Key Interactions in 1-Methyl-1H-Imidazolium Phosphate | Description |

| Coulombic Forces | Strong, non-directional electrostatic attraction between the 1-methyl-1H-imidazolium cation and the phosphate anion. |

| Hydrogen Bonding | Directional C-H···O interactions, primarily involving the C2-H of the cation and the oxygen atoms of the phosphate. nih.govnih.gov |

| π-π Stacking | Attractive interactions between the aromatic rings of adjacent imidazolium cations, contributing to layered or columnar arrangements. rsc.orgmpg.de |

| van der Waals Forces | Weaker, non-specific interactions contributing to the overall cohesion of the assembly. |

Influence of 1-Methyl-1H-Imidazole Moieties on Self-Organized Systems

The 1-methyl-1H-imidazole moiety is a key building block in the formation of self-organized systems. Its structural features—a planar aromatic ring, a localized positive charge, and specific hydrogen bond donating capabilities—dictate its role in supramolecular assembly. The aromatic core allows for participation in π-system interactions, which can be a crucial factor in the organization of molecules at interfaces or in the bulk. researchgate.net

In aqueous solutions, imidazolium-based ionic liquids can exhibit amphiphilic behavior, leading to self-organization and micelle formation, particularly when longer alkyl chains are present on the imidazolium ring. researchgate.net While the methyl group in 1-methyl-1H-imidazolium is short, the fundamental principles of self-organization driven by solvophobic effects and intermolecular interactions still apply. The imidazolium headgroup's interaction with water and the phosphate anion, balanced against the hydrophobic character of the alkyl group and the aromatic ring, will govern its behavior in solution. The degree of self-organization is highly dependent on the cation's structure, with longer alkyl chains generally promoting aggregation at lower concentrations. researchgate.net

Modulation of Supramolecular Structure Through Cation Variation

The supramolecular architecture of imidazolium phosphates can be systematically tuned by modifying the structure of the cation. nih.gov Studies comparing different imidazolium cations have demonstrated that even small changes, such as the identity of the alkyl substituents, can lead to significant changes in the resulting solid-state structure. nih.govresearchgate.net

For example, the use of N-methylimidazolium or N,N'-dialkylimidazolium cations with certain anionic phosphate monoesters consistently leads to the formation of a discrete, eight-membered P₂O₄H₂ hydrogen-bonded dimer. nih.gov In contrast, employing other cations like 2-methylimidazolium can result in the formation of one-dimensional polymeric chains. nih.govresearchgate.net This highlights that the specific steric and electronic properties of the cation, including the availability and accessibility of its hydrogen bond donors, dictate the preferred assembly motif. The substitution pattern on the imidazolium ring modulates the participation of the NH (if present) and CH units in hydrogen bonding, thereby controlling the dimensionality and connectivity of the supramolecular network. nih.gov This principle of cation-controlled modulation allows for the rational design of supramolecular materials with desired structural features based on the selection of the appropriate imidazolium derivative.

Applications in Materials Science

1-Methyl-1H-Imidazolium Phosphate (B84403) Ionic Liquids as Functional Electrolytes

Ionic liquids (ILs) based on the 1-methyl-1H-imidazolium cation and a phosphate anion are a subject of research interest for use as electrolytes. rsc.org These ILs are particularly noted for being fluorine-free, which is an advantage in developing next-generation energy storage devices. rsc.org Imidazolium-based ILs are a major focus for supercapacitor and battery applications due to their tunable physicochemical properties, generally low viscosity, and high ionic conductivity. nih.gov The combination of the 1-methyl-1H-imidazolium cation with various phosphate anions has been explored to create novel ILs with high thermal stabilities, low glass transition temperatures, and wide electrochemical stability windows. rsc.org

1-Methyl-1H-imidazolium phosphate ionic liquids have shown promise as electrolytes in energy storage devices, particularly supercapacitors. rsc.org Supercapacitors store energy via the formation of an electric double layer of ions at the electrode-electrolyte interface and are valued for their rapid power delivery and long cycle life. nih.gov

The performance of these electrolytes is underpinned by a wide electrochemical stability window, which has been reported to be as high as 6 V for certain novel 1-methyl-imidazolium phosphate ILs. rsc.org This wide window is a critical feature, as it allows for higher operating voltages, which can lead to significantly improved energy density in the assembled device. While specific performance metrics for devices using 1-methyl-1H-imidazole phosphate are still emerging, the performance of similar imidazolium-based ILs provides a benchmark. For instance, supercapacitors using the ionic liquid 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate (B81430) (EMIMBF₄) with activated carbon electrodes have achieved a high specific capacitance of 198.15 F/g, an energy density of 82.93 Wh/kg, and a power density of 3487 W/kg. nih.gov Other studies on imidazolium-based ILs have reported specific stored energies in the range of 20-30 Wh/kg and power delivery of 1-20 kW/kg. researchgate.net The favorable physicochemical properties of 1-methyl-1H-imidazolium phosphate ILs suggest their potential to approach or exceed these performance levels. rsc.org

Ionic conductivity is a crucial characteristic for an electrolyte, as it governs the rate at which charge can be stored and delivered in an energy storage device. rsc.org Studies on 1-methyl-1H-imidazolium phosphate ionic liquids have demonstrated a direct relationship between temperature and ionic conductivity; as temperature increases, the ionic conductivity rises sharply. rsc.org This is attributed to a decrease in ionic interactions, which leads to greater ion dissociation at higher temperatures. rsc.org

Pulsed Field Gradient Nuclear Magnetic Resonance (PFG-NMR) studies have been employed to measure ion diffusivity. rsc.org Research shows that both the cations and anions in 1-methyl-imidazolium phosphate ILs diffuse faster than those in comparable 1,2-dimethyl-imidazolium ILs. rsc.org As with conductivity, the diffusivity of all ions increases with rising temperature. rsc.org This higher ionic conductivity and diffusivity in the 1-methyl-imidazolium phosphate systems compared to their dimethyl-substituted counterparts make them more promising for electrolyte applications. rsc.org For context, a related imidazolium-based ionic liquid with a phosphonate (B1237965) anion, 1,3-Dimethylimidazolium (B1194174) methyl-phosphonate, has demonstrated an ionic conductivity of 7.3 x 10⁻³ S cm⁻¹ at 298 K (25 °C). researchgate.net

| Property | Observation | Influencing Factor | Comparative Performance |

|---|---|---|---|

| Ionic Conductivity | Increases significantly with rising temperature. | Temperature, Length of oligoether chains on the anion. | Higher than 1,2-dimethyl-imidazolium phosphate ILs. |

| Ion Diffusivity | Increases with rising temperature for both cations and anions. | Temperature. | Cations and anions diffuse faster than in 1,2-dimethyl-imidazolium phosphate ILs. |

| Electrochemical Stability | Possesses a wide stability window. | Inherent molecular structure. | Reported up to 6 V, making it suitable for high-voltage devices. |

Incorporation of 1-Methyl-1H-Imidazole Phosphate Scaffolds in Advanced Material Synthesis

The imidazole (B134444) ring is a valuable structural motif, or scaffold, in the synthesis of more complex molecules and materials. nih.govacs.org The 1-methyl-1H-imidazole unit can serve as a foundational building block for creating advanced materials with specific functions. acs.org

One synthetic strategy involves using phosphate compounds to facilitate reactions. For example, potassium phosphate has been successfully used as a promoter in the addition reaction of alkynes to imidazoles, leading to the synthesis of (Z)-N-(1-alkenyl)imidazoles. nih.gov This method highlights a direct application where a phosphate source is used to construct a more complex material from an imidazole scaffold. nih.gov Furthermore, the imidazole scaffold is integral to the synthesis of N-fused hybrid materials, such as imidazo[1,2-f]phenanthridines, which are known to have interesting biological and optical properties. acs.org These complex structures can be built up from simpler 2-aryl-imidazole precursors, demonstrating the utility of the imidazole core in bottom-up material design. acs.org

Investigation of Optoelectronic Properties for Material Applications